1-(Quinolin-2-YL)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 256937. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

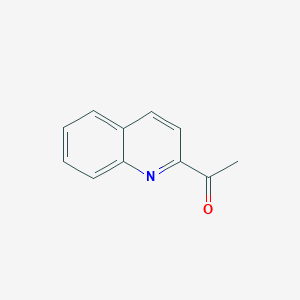

Structure

2D Structure

Properties

IUPAC Name |

1-quinolin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8(13)10-7-6-9-4-2-3-5-11(9)12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCQXCFFHYCLEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00312539 | |

| Record name | 1-(QUINOLIN-2-YL)ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00312539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-47-8 | |

| Record name | 2-Acetylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 256937 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1011-47-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(QUINOLIN-2-YL)ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00312539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(quinolin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Quinoline Scaffold

An In-depth Technical Guide to the Fundamental Properties of 1-(Quinolin-2-yl)ethanone

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are foundational to a vast array of pharmacologically active compounds, demonstrating antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3] this compound, also known as 2-Acetylquinoline, serves as a critical building block and intermediate in the synthesis of these complex molecules. Its acetyl group at the 2-position provides a versatile chemical handle for further molecular elaboration, making a thorough understanding of its fundamental properties essential for its effective utilization in research and development. This guide provides a comprehensive overview of its physicochemical characteristics, synthesis methodologies, reactivity, and potential applications, grounded in established scientific principles and experimental data.

Core Physicochemical and Structural Properties

This compound is a heterocyclic ketone with a well-defined structure that dictates its chemical behavior.

Structural and Molecular Data

The molecule consists of a quinoline ring substituted with an acetyl group at the C2 position. This placement influences the electronic properties of the heterocyclic system, particularly the reactivity of the carbonyl group and the adjacent ring nitrogen.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

A compilation of key physical and computed properties is essential for experimental design, including solvent selection, reaction temperature, and safety assessments.

| Property | Value | Source |

| CAS Number | 1011-47-8 | [4][5][6] |

| Molecular Formula | C₁₁H₉NO | [4][5][7] |

| Molecular Weight | 171.20 g/mol | [4][7] |

| IUPAC Name | 1-quinolin-2-ylethanone | [5] |

| Synonyms | 2-Acetylquinoline, Methyl 2-quinolyl ketone | [5][6][7][8] |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | [4] |

| LogP (Computed) | 1.8 - 2.44 | [4][5] |

| Hydrogen Bond Acceptors | 2 | [4][5] |

| Hydrogen Bond Donors | 0 | [4][5] |

| Rotatable Bonds | 1 | [4][5] |

Synthesis Methodologies: A Comparative Analysis

The synthesis of the quinoline core is a well-established field with several named reactions, each offering distinct advantages based on substrate availability and desired substitution patterns. The choice of a synthetic route is a critical decision driven by factors such as yield, scalability, and adherence to green chemistry principles.

Friedländer Annulation

The Friedländer synthesis is a powerful and direct method for creating quinoline derivatives.[9] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as ethyl acetoacetate, in the presence of an acid or base catalyst.[10][11]

Causality and Expertise: The classical Friedländer reaction often requires harsh conditions (high temperatures and strong acids/bases), which can limit its applicability for sensitive substrates.[12] Modern protocols have addressed this by employing milder and more efficient catalysts. For instance, ceric ammonium nitrate (CAN) has been shown to catalyze the reaction at ambient temperature, offering a more practical and environmentally benign alternative.[12][13] Other effective catalysts include iodine, p-toluenesulfonic acid, and various Lewis acids.[9][11] The mechanism can proceed via two pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base intermediate followed by an intramolecular aldol reaction.[9] The choice of catalyst and conditions can influence which pathway predominates.

Caption: Generalized workflow for Friedländer quinoline synthesis.

Combes Quinoline Synthesis

The Combes synthesis is distinct in its use of a β-diketone substrate reacting with an aniline.[2] The process involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the quinoline ring.[2][14][15]

Causality and Expertise: This method is particularly useful for preparing 2,4-disubstituted quinolines.[2][15] The choice of a strong acid catalyst, typically concentrated sulfuric acid or polyphosphoric acid (PPA), is crucial for driving the final cyclization and dehydration step.[15][16] The reaction is generally less tolerant of strongly electron-withdrawing groups on the aniline ring, as these deactivate the ring towards the electrophilic cyclization step.[16]

Doebner-von Miller Reaction

This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones via an aldol condensation.[17][18] The reaction is typically catalyzed by strong Brønsted or Lewis acids.[17]

Causality and Expertise: The Doebner-von Miller reaction is versatile but can be mechanistically complex, with some studies suggesting a fragmentation-recombination pathway.[17][19] A significant practical challenge is the propensity for the α,β-unsaturated carbonyl compounds to undergo acid-catalyzed polymerization, leading to tar formation and reduced yields.[20] To mitigate this, a slow, controlled addition of the carbonyl compound to the heated acidic aniline solution is recommended.[20]

Chemical Reactivity and Spectroscopic Characterization

The reactivity of this compound is dominated by the interplay between the ketone functional group and the heterocyclic quinoline ring.

Key Reactions

-

Reactions at the Carbonyl Group: The acetyl group undergoes typical ketone reactions, such as condensation, reduction to an alcohol, and conversion to oximes or hydrazones. It serves as a key handle for building more complex side chains.

-

Reactions on the Quinoline Ring: The nitrogen atom in the quinoline ring can be quaternized. The ring itself can undergo electrophilic substitution, although the conditions must be carefully controlled to avoid side reactions.

-

Formation of Chalcones: The methyl group of the acetyl moiety is sufficiently acidic to participate in Claisen-Schmidt condensations with aromatic aldehydes to form quinolinyl-chalcones, which are a well-known class of compounds with significant biological activity.[3]

Spectroscopic Profile (Self-Validation)

Accurate characterization is the cornerstone of chemical synthesis. The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

Experimental Protocol: Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). The spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.8 ppm and a series of multiplets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons on the quinoline ring.

-

¹³C NMR: A sufficient quantity of the sample is dissolved in CDCl₃. The spectrum should reveal a signal for the carbonyl carbon around δ 200 ppm, the methyl carbon near δ 26 ppm, and a set of signals for the nine carbons of the quinoline ring.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the spectrum using a KBr pellet or as a thin film on a salt plate. Key characteristic peaks include a strong absorption band for the C=O stretch of the ketone at approximately 1690-1710 cm⁻¹ and various C=C and C=N stretching vibrations from the aromatic system in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Utilize Electron Ionization (EI) or Electrospray Ionization (ESI). The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 171, corresponding to the molecular weight of the compound.[5]

-

Trustworthiness: Cross-validation of data from these three independent spectroscopic methods provides a robust and reliable confirmation of the compound's structure and purity, forming a self-validating system for quality control.

Biological Activity and Drug Development Potential

The quinoline nucleus is a cornerstone of many therapeutic agents.[3][21] While this compound itself is primarily a synthetic intermediate, its derivatives are actively investigated for a range of biological effects.

-

Anticancer Activity: Many quinoline derivatives, including quinolinyl-chalcones and other heterocyclic-fused systems, have demonstrated potent cytotoxicity against various cancer cell lines.[3][13] The 2-acetylquinoline moiety provides a starting point for synthesizing libraries of such compounds for screening.

-

Antimicrobial and Antimalarial Potential: The quinoline core is famous for its role in antimalarial drugs like chloroquine and quinine.[2][3] New derivatives are continually being explored to combat drug-resistant strains of pathogens. The synthesis of novel structures starting from this compound is a viable strategy in this field.

-

Enzyme Inhibition: The planar aromatic system and the reactive ketone group make this compound an attractive scaffold for designing enzyme inhibitors, where the quinoline ring can interact with hydrophobic pockets and the side chain can be modified to target active sites.

Safety and Handling

Professional laboratory practice dictates careful handling of all chemical reagents.

-

Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]

-

Recommended Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. chemscene.com [chemscene.com]

- 5. 1-(Quinolin-2-yl)ethan-1-one | C11H9NO | CID 318703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1011-47-8 CAS Manufactory [m.chemicalbook.com]

- 7. This compound - CAS:1011-47-8 - Sunway Pharm Ltd [3wpharm.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Friedlaender Synthesis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Combes Quinoline Synthesis [drugfuture.com]

- 15. iipseries.org [iipseries.org]

- 16. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 17. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 18. synarchive.com [synarchive.com]

- 19. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(Quinolin-2-yl)ethanone: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 1-(quinolin-2-yl)ethanone (commonly known as 2-acetylquinoline), a key heterocyclic ketone with significant applications in synthetic and medicinal chemistry. We delve into its fundamental properties, including its CAS number and nomenclature, and present a detailed examination of its synthesis, spectroscopic characterization, chemical reactivity, and role as a versatile scaffold in drug discovery. This document is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the utilization of this important chemical entity.

Core Compound Identification and Properties

This compound is an aromatic organic compound featuring a quinoline ring substituted with an acetyl group at the 2-position. This structure imparts a unique combination of chemical reactivity and biological potential, making it a valuable intermediate in the synthesis of more complex molecules.

| Property | Value | Reference(s) |

| CAS Number | 1011-47-8 | [1][2] |

| IUPAC Name | This compound | [2] |

| Common Synonyms | 2-Acetylquinoline, Methyl 2-quinolyl ketone | [2] |

| Molecular Formula | C₁₁H₉NO | [1] |

| Molecular Weight | 171.20 g/mol | [1] |

| Appearance | Yellow to brown solid | [3] |

| Solubility | Moderately soluble in organic solvents (ethanol, ether); less soluble in water. | [3] |

Synthesis of this compound: The Friedländer Annulation

The most established and versatile method for synthesizing the quinoline scaffold is the Friedländer synthesis, first reported in 1882.[1][4] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration (annulation) step to form the quinoline ring system.[5]

2.1. Reaction Mechanism

The Friedländer synthesis can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions (acidic vs. basic catalysis).

-

Aldol-First Pathway: The reaction initiates with an aldol condensation between the 2-aminoaryl ketone and the α-methylene ketone. The resulting aldol adduct undergoes dehydration to form an α,β-unsaturated carbonyl intermediate. Subsequent intramolecular attack of the aniline nitrogen onto the carbonyl group forms a hemiaminal, which then dehydrates to yield the final quinoline product.

-

Schiff Base-First Pathway: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the aniline and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the aromatic quinoline ring.[1]

2.2. Experimental Protocol: Catalytic Synthesis of 2-Acetylquinolines

Materials:

-

2-Aminoacetophenone (1.0 equiv)

-

Butane-2,3-dione (1.2 equiv)

-

Copper(II) triflate (Cu(OTf)₂) (10 mol%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-aminoacetophenone (1.0 equiv) in dichloromethane, add butane-2,3-dione (1.2 equiv).

-

Add Cu(OTf)₂ (10 mol%) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 2-acetylquinoline.

Expert Insight: The choice of a Lewis acid catalyst like Cu(OTf)₂ is crucial for activating the carbonyl group of the dione, making it more susceptible to nucleophilic attack and facilitating the cyclization under milder conditions than traditional strong acid or base catalysis. This approach often leads to higher yields and cleaner reactions, which is a primary concern in multi-step pharmaceutical synthesis.

Spectroscopic and Structural Characterization

Unambiguous identification of the synthesized this compound is achieved through a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific compound is elusive, the expected spectral features can be reliably predicted based on the known spectra of the quinoline core and related acetyl-substituted heterocycles.[7][8]

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons (7H): Complex multiplets in the δ 7.5-8.5 ppm range. The H8 proton is typically deshielded due to the peri-effect of the nitrogen lone pair, and the H3/H4 protons are influenced by the acetyl group and nitrogen atom. Acetyl Protons (3H): A sharp singlet around δ 2.7-2.8 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the δ 198-202 ppm region. Quinoline Carbons: Signals in the aromatic region (δ 120-155 ppm). The C2 carbon, attached to the acetyl group and nitrogen, would appear significantly downfield. |

| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹. C=N/C=C Stretch: Aromatic ring stretching vibrations in the 1500-1600 cm⁻¹ region. C-H Stretch: Aromatic C-H stretching above 3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 171, corresponding to the molecular formula C₁₁H₉NO. Key Fragment: A significant fragment at m/z = 128, corresponding to the loss of the acetyl radical (•COCH₃).[9] |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay between the electron-deficient pyridine portion of the quinoline ring and the electron-withdrawing acetyl group.

-

Electrophilic Aromatic Substitution (EAS): The quinoline ring undergoes EAS primarily on the electron-rich benzene ring, with a preference for positions 5 and 8. The acetyl group at C2 further deactivates the pyridine ring towards electrophilic attack.

-

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is susceptible to nucleophilic attack, particularly at positions 2 and 4. However, the presence of the acetyl group at C2 can sterically hinder and electronically disfavor direct nucleophilic attack at this position. The primary utility in this regard is the reactivity of the acetyl group itself.

-

Reactions at the Acetyl Group: The carbonyl and α-methyl protons of the acetyl group are the most reactive sites for derivatization. This allows this compound to serve as a versatile building block. It can undergo condensation reactions with aldehydes, be converted into hydrazones and thiosemicarbazones, or participate in α-halogenation reactions.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[10][11] this compound serves as a critical starting material for accessing novel quinoline-based compounds with diverse pharmacological activities.

5.1. Scaffold for Antimicrobial and Antiviral Agents

Derivatization of the acetyl group has proven to be a fruitful strategy for developing potent antimicrobial and antiviral agents. A notable example is the synthesis of thiosemicarbazones from 2-acetylquinoline. These derivatives have been shown to possess significant antibacterial and antiviral properties.

Case Study: Thiosemicarbazone Derivatives In a study evaluating various thiosemicarbazones, derivatives of 2-acetylquinoline were tested against a panel of clinically relevant bacteria.[12] The parent ketone is condensed with a substituted thiosemicarbazide to form the final active compound. This workflow highlights the utility of 2-acetylquinoline as a readily modifiable core.

The study reported Minimum Inhibitory Concentrations (MICs) for these derivatives against several bacterial strains, demonstrating their potential. For instance, certain derivatives showed potent activity against Staphylococcus aureus and Streptococcus faecalis with MIC values in the range of 0.062 to 1.0 µg/ml.[12] Similarly, thiosemicarbazone derivatives of 2-acetylquinoline were evaluated as potent inhibitors of herpes simplex virus replication.[13]

5.2. Precursor for Anticancer Agents

The 2-substituted quinoline motif is a cornerstone in the development of anticancer therapeutics, particularly kinase inhibitors.[10] this compound provides a synthetic entry point to this class of compounds. While direct anticancer data for the parent compound is sparse, numerous studies show that derivatives synthesized from it exhibit potent cytotoxic activity against various cancer cell lines, including those of the breast, colon, and prostate.[10][14] The mechanism often involves the inhibition of critical signaling pathways that drive tumor growth and proliferation.

Conclusion

This compound (CAS 1011-47-8) is a foundational building block in organic and medicinal chemistry. Its synthesis, primarily via the robust Friedländer annulation, provides access to a versatile scaffold that can be readily functionalized. The compound's reactivity profile, centered on the acetyl group and the quinoline core, allows for the systematic development of compound libraries for pharmacological screening. Its demonstrated utility as a precursor for potent antimicrobial, antiviral, and anticancer agents underscores its importance for researchers and professionals in the field of drug development. This guide has consolidated the key technical aspects of this compound, providing a basis for its informed application in the laboratory.

References

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. scribd.com [scribd.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Friedlaender Synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 8. researchgate.net [researchgate.net]

- 9. chempap.org [chempap.org]

- 10. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiosemicarbazones of 2-acetylpyridine, 2-acetylquinoline, 1- and 3-acetylisoquinoline and related compounds as inhibitors of clinically significant bacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiosemicarbazones of 2-acetylpyridine, 2-acetylquinoline, 1-acetylisoquinoline, and related compounds as inhibitors of herpes simplex virus in vitro and in a cutaneous herpes guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

synthesis and reaction mechanism of 1-(Quinolin-2-YL)ethanone

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of 1-(Quinolin-2-YL)ethanone

Introduction

This compound, commonly known as 2-acetylquinoline, is a pivotal heterocyclic ketone that serves as a versatile building block in medicinal chemistry and materials science.[1] Its structure, featuring a quinoline nucleus appended with an acetyl group at the C2 position, provides a reactive handle for further molecular elaboration, leading to a diverse array of pharmacologically active compounds and functional materials. The synthesis of this key intermediate, however, presents unique challenges. The electron-deficient nature of the quinoline ring, coupled with the Lewis basicity of the nitrogen atom, complicates classical electrophilic substitution strategies like the Friedel-Crafts acylation. The nitrogen atom readily coordinates with Lewis acid catalysts, deactivating the entire ring system towards electrophilic attack.[2]

This guide provides a comprehensive overview of the primary and most effective synthetic routes to this compound, designed for researchers and drug development professionals. It moves beyond simple procedural descriptions to delve into the underlying reaction mechanisms, explaining the causality behind experimental choices. We will explore both classical cyclization strategies and modern direct C-H functionalization methods, offering detailed protocols, comparative data, and mechanistic diagrams to provide a field-proven and technically accurate resource.

Synthesis via Friedländer Annulation

The Friedländer synthesis is a robust and high-yielding classical method for constructing the quinoline core. It involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, followed by an intramolecular cyclodehydration. For the synthesis of 2-acetylquinoline derivatives, butan-2,3-dione is an ideal reaction partner for various 2-aminoaryl ketones.

Causality and Mechanistic Insight

The reaction is typically catalyzed by an acid or, in modern variations, a Lewis acid like Copper(II) triflate (Cu(OTf)₂) or a strong protic acid mixture like Eaton's reagent (P₂O₅ in MeSO₃H).[3] The catalyst's primary role is to activate the carbonyl groups, facilitating both the initial intermolecular condensation (Schiff base or enamine formation) and the subsequent intramolecular cyclization. The final step is an irreversible dehydration that drives the reaction to completion, forming the stable aromatic quinoline ring.

Reaction Mechanism: Friedländer Annulation

References

Spectroscopic Data of 1-(Quinolin-2-YL)ethanone: A Comprehensive Technical Guide for Researchers

Introduction: The Analytical Significance of 1-(Quinolin-2-YL)ethanone

This compound, also commonly referred to as 2-acetylquinoline, is a heterocyclic ketone with a molecular formula of C₁₁H₉NO and a molecular weight of 171.19 g/mol .[1][2] The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including antimalarials, antibacterials, and anticancer agents.[3] The acetyl group at the 2-position of the quinoline ring introduces a reactive site for further chemical modifications, making this compound a valuable building block in the synthesis of novel drug candidates and functional materials.

The unambiguous structural elucidation and purity assessment of this compound are paramount for its application in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed molecular fingerprint. This in-depth technical guide offers a comprehensive analysis of the spectroscopic data of this compound, providing researchers, scientists, and drug development professionals with the necessary insights for its confident identification and utilization.

Molecular Structure

To facilitate the interpretation of the spectroscopic data, the molecular structure of this compound with the standard IUPAC numbering is presented below.

Caption: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The aromatic protons of the quinoline ring and the protons of the acetyl group in this compound exhibit characteristic chemical shifts and coupling patterns.

¹H NMR Data Summary

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| H-3 | ~8.0 | d | ~8.5 |

| H-4 | ~8.2 | d | ~8.5 |

| H-5 | ~7.9 | d | ~8.2 |

| H-6 | ~7.6 | t | ~7.5 |

| H-7 | ~7.8 | t | ~7.8 |

| H-8 | ~8.1 | d | ~8.4 |

| -COCH₃ | ~2.8 | s | - |

Note: The predicted values are based on the analysis of similar quinoline derivatives and established principles of NMR spectroscopy.[4][5]

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H-3 to H-8): The protons on the quinoline ring resonate in the downfield region (δ 7.5-8.5 ppm), which is characteristic of aromatic protons. The electron-withdrawing effect of the nitrogen atom and the acetyl group deshields these protons. The specific chemical shifts and coupling patterns allow for the assignment of each proton. For instance, H-8 is typically the most deshielded proton of the benzene ring portion due to the anisotropic effect of the nitrogen lone pair. The protons on the pyridine ring (H-3 and H-4) are also significantly deshielded. The coupling constants (J values) are indicative of the ortho, meta, and para relationships between adjacent protons.

-

Acetyl Protons (-COCH₃): The three protons of the methyl group in the acetyl moiety appear as a sharp singlet at approximately 2.8 ppm. The singlet nature of this peak is due to the absence of adjacent protons for coupling.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

¹³C NMR Data Summary

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C-2 | ~155 |

| C-3 | ~122 |

| C-4 | ~137 |

| C-4a | ~129 |

| C-5 | ~128 |

| C-6 | ~128 |

| C-7 | ~130 |

| C-8 | ~130 |

| C-8a | ~148 |

| C=O | ~198 |

| -CH₃ | ~26 |

Note: The predicted values are based on data from related quinoline derivatives and general chemical shift tables.[6][7][8]

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The carbon of the acetyl carbonyl group is the most deshielded carbon in the molecule, resonating at a characteristic downfield chemical shift of around 198 ppm.

-

Quinoline Carbons (C-2 to C-8a): The carbon atoms of the quinoline ring appear in the aromatic region of the spectrum (δ 120-155 ppm). The carbon atom attached to the nitrogen (C-2 and C-8a) are significantly deshielded. The chemical shifts of the other carbons are influenced by their position relative to the nitrogen atom and the acetyl substituent.

-

Methyl Carbon (-CH₃): The carbon of the acetyl methyl group is the most shielded carbon, appearing at an upfield chemical shift of approximately 26 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3050 | Aromatic C-H stretch | Medium |

| ~2925 | Aliphatic C-H stretch | Weak |

| ~1690 | C=O stretch (aromatic ketone) | Strong |

| ~1600, ~1500, ~1450 | C=C and C=N ring stretching | Medium to Strong |

| ~830, ~750 | C-H out-of-plane bending | Strong |

Note: These are expected absorption frequencies based on the functional groups present in this compound.[9][10][11]

Interpretation of the IR Spectrum

-

C=O Stretch: The most prominent peak in the IR spectrum of this compound is the strong absorption band around 1690 cm⁻¹. This is characteristic of the C=O stretching vibration of an aromatic ketone. Conjugation with the quinoline ring lowers the frequency compared to a simple aliphatic ketone.

-

Aromatic C-H Stretch: The absorption band around 3050 cm⁻¹ is indicative of the C-H stretching vibrations of the aromatic quinoline ring.

-

Aliphatic C-H Stretch: A weak absorption around 2925 cm⁻¹ corresponds to the C-H stretching of the methyl group.

-

Ring Stretching: The absorptions in the 1600-1450 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the quinoline ring system.

-

C-H Bending: Strong bands in the fingerprint region, typically around 830 cm⁻¹ and 750 cm⁻¹, arise from the out-of-plane C-H bending vibrations of the aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 171

-

Major Fragment Ions (m/z): 156, 128, 101

Interpretation of the Mass Spectrum and Fragmentation Pathway

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 171, corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments.

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

-

Loss of a Methyl Radical: A primary fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the methyl group, resulting in the loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 156.[12][13][14]

-

Loss of Carbon Monoxide: The acylium ion at m/z 156 can then lose a molecule of carbon monoxide (CO) to form the quinoline cation at m/z 128.

-

Loss of Hydrogen Cyanide: The quinoline ring itself can fragment, a characteristic fragmentation of quinolines is the loss of hydrogen cyanide (HCN) to produce an ion at m/z 101.[15]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing.

-

Instrumental Setup: The NMR spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

-

Data Acquisition: For ¹H NMR, a standard one-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and enhance the signal-to-noise ratio. A greater number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Instrumental Setup: A background spectrum of the empty sample compartment (or the KBr pellet holder) is recorded.

-

Data Acquisition: The sample is placed in the IR beam, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis and purification.

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating ions and inducing fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile of this compound. The characteristic signals in the ¹H NMR, ¹³C NMR, IR, and mass spectra, when analyzed in conjunction, allow for the unambiguous identification and structural confirmation of this important heterocyclic compound. The detailed interpretation and experimental protocols furnished herein serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the confident use of this compound in their scientific endeavors.

References

- 1. 1-(Quinolin-2-yl)ethan-1-one | C11H9NO | CID 318703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. ijfmr.com [ijfmr.com]

- 4. rsc.org [rsc.org]

- 5. web.pdx.edu [web.pdx.edu]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2(1H)-Quinolinone [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scienceready.com.au [scienceready.com.au]

- 15. chempap.org [chempap.org]

solubility and stability of 1-(Quinolin-2-YL)ethanone

An In-Depth Technical Guide to the Solubility and Stability of 1-(Quinolin-2-YL)ethanone

Executive Summary

This compound, also known as 2-acetylquinoline, is a pivotal heterocyclic ketone scaffold with significant potential in medicinal chemistry and materials science. As with any promising compound, a comprehensive understanding of its fundamental physicochemical properties is a prerequisite for successful development. This guide provides a detailed framework for the systematic evaluation of the . It combines theoretical principles with actionable, field-proven experimental protocols, grounded in regulatory standards, to empower researchers to generate the robust data necessary for advancing their development programs. We will explore methodologies for quantifying solubility in various media and delineate a comprehensive strategy for assessing chemical stability under forced degradation conditions, ensuring the development of a validated, stability-indicating analytical method.

Physicochemical Profile and Predictive Analysis

A molecule's inherent structure dictates its behavior. Before embarking on experimental studies, a thorough analysis of this compound's known properties provides critical insights into its expected solubility and stability characteristics.

The structure features a weakly basic quinoline ring system (pKa of conjugate acid ≈ 4.85) fused to an aromatic benzene ring, with an acetyl group at the 2-position.[1] This combination results in a relatively rigid, planar molecule with a moderate lipophilicity, as indicated by its calculated XLogP3 value of ~1.8.[2]

Key Inferences from Physicochemical Data:

-

Aqueous Solubility: The molecule's hydrophobicity, conferred by the fused aromatic system, suggests that its intrinsic aqueous solubility will be low. However, the basic nitrogen atom in the quinoline ring (pKa ≈ 4.85) implies that solubility will be highly pH-dependent, increasing significantly in acidic environments (pH < 4) due to the formation of the protonated, more soluble quinolinium salt.[1][3]

-

Organic Solubility: The compound is expected to exhibit good solubility in polar organic solvents like ethanol, methanol, and acetonitrile, and moderate solubility in less polar solvents such as dichloromethane.[4] This is consistent with data for the structurally similar 8-acetylquinoline, which shows good solubility in ethanol (50-100 g/L).

-

Stability: The electron-rich quinoline ring is susceptible to oxidation.[5] The acetyl group, while generally stable, could be a site for specific chemical reactions under harsh conditions. Discoloration upon exposure to light and air is common for quinoline compounds, indicating a potential for photolytic and oxidative degradation.[6]

| Property | Value | Source |

| CAS Number | 1011-47-8 | [4] |

| Molecular Formula | C₁₁H₉NO | [4] |

| Molecular Weight | 171.19 g/mol | [2] |

| Appearance | Yellow to brown solid | [4] |

| XLogP3 | 1.8 | [2] |

| Topological Polar Surface Area | 30.0 Ų | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

Comprehensive Solubility Assessment

Determining solubility is a critical first step in formulation, purification, and in-vitro/in-vivo testing. We advocate a tiered approach, beginning with a high-throughput kinetic assay for initial screening, followed by the gold-standard thermodynamic shake-flask method for definitive data.

Logical Workflow for Solubility Determination

The following workflow ensures an efficient and comprehensive evaluation of solubility.

Caption: Tiered workflow for solubility assessment.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

Causality: The shake-flask method is the definitive industry standard because it measures the true equilibrium solubility of a compound, allowing sufficient time for the dissolution process to reach a steady state. This is critical for accurate formulation and biopharmaceutical classification.

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of glass vials. The excess solid is crucial to ensure saturation is reached.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent. A recommended solvent set includes:

-

pH 1.2 Buffer (Simulated Gastric Fluid)

-

pH 6.8 Buffer (Simulated Intestinal Fluid)

-

Purified Water

-

Ethanol

-

Propylene Glycol

-

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C and/or 37°C) for a minimum of 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached.

-

Sample Processing: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (low-binding, e.g., PVDF) to remove all undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 4). Compare the peak area to a standard curve prepared with known concentrations.

Stability Profile and Forced Degradation Strategy

Understanding a compound's intrinsic stability is a non-negotiable requirement in drug development. Forced degradation (or stress testing) is the cornerstone of this evaluation.

Causality & Regulatory Imperative: As mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2), forced degradation studies are performed to identify likely degradation products, establish degradation pathways, and, most critically, to demonstrate the specificity of the analytical method developed to monitor stability.[7] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradants without destroying the molecule entirely.[8]

Forced Degradation Workflow

This workflow outlines the systematic process of stress testing and subsequent analysis.

Caption: Workflow for forced degradation studies.

Experimental Protocol: Forced Degradation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a 50:50 acetonitrile:water mixture.

-

Stress Conditions: For each condition, set up a test sample and a control sample (stored at 4°C, protected from light).

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final conc. 0.1 M HCl). Incubate at 60°C. Sample at 2, 8, and 24 hours. Neutralize samples with NaOH before analysis.[8]

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final conc. 0.1 M NaOH). Incubate at 60°C. Sample at 2, 8, and 24 hours. Neutralize samples with HCl before analysis.[8]

-

Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final conc. 3% H₂O₂). Store at room temperature, protected from light. Sample at 2, 8, and 24 hours.[8]

-

Thermal: Store the stock solution and a sample of the solid powder in an oven at 80°C. Sample at 24 and 72 hours.

-

Photostability: Expose the stock solution in a quartz cuvette or other transparent container to light providing an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt-hours/m². A control sample should be wrapped in aluminum foil and stored alongside.[8]

-

-

Analysis: Analyze all samples using the HPLC method described below. Calculate the percent degradation relative to the control and observe the formation of new peaks.

Expected Degradation Pathways:

-

Oxidation: Likely hydroxylation at positions on the electron-rich quinoline ring, forming various hydroxy-2-acetylquinoline isomers.[9]

-

Hydrolysis (Forced): Under harsh acidic or basic conditions, the acetyl group could potentially undergo hydrolysis to form quinoline-2-carboxylic acid, though this is less likely than ring modifications.

-

Photodegradation: Similar to oxidation, light energy can catalyze the formation of hydroxylated species and other complex photoproducts.[5]

Stability-Indicating HPLC Method

A robust analytical method is the linchpin of any stability study. The method must be "stability-indicating," meaning it can accurately quantify the parent compound and separate it from all potential degradation products, impurities, and excipients.

Workflow for Method Development

Caption: HPLC method development and validation workflow.

Starting Protocol: RP-HPLC-UV/PDA

This method serves as an excellent starting point for analysis, based on common protocols for quinoline derivatives.[10]

-

Instrumentation: HPLC with a Photodiode Array (PDA) detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Hypersil)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-2 min: 20% B

-

2-15 min: 20% to 80% B

-

15-18 min: 80% B

-

18-20 min: 80% to 20% B

-

20-25 min: 20% B (Re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: PDA, monitor at 225 nm and 310 nm. Collect full spectra to assess peak purity.

-

Column Temperature: 30°C

Self-Validation System: The use of a PDA detector is critical. It allows for the assessment of peak purity across all stressed samples. If a peak representing the parent compound is spectrally pure in the presence of degradation products, it provides strong evidence of the method's specificity and stability-indicating nature.

Conclusion

A rigorous and systematic evaluation of solubility and stability is fundamental to mitigating risk in the drug development pipeline. This guide provides the strategic framework and detailed protocols necessary to thoroughly characterize this compound. By applying these methodologies, researchers can generate high-quality, reliable data to understand degradation pathways, establish a validated analytical method, and make informed decisions to guide the formulation and development of this promising chemical entity.

References

- 1. ijfmr.com [ijfmr.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 1011-47-8: 2-Acetylquinoline | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. Quinoline - Wikipedia [en.wikipedia.org]

- 7. ajpsonline.com [ajpsonline.com]

- 8. benchchem.com [benchchem.com]

- 9. Biodegradation characteristics of quinoline by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijsred.com [ijsred.com]

The Versatile Precursor: A Technical Guide to 1-(Quinolin-2-YL)ethanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quinoline scaffold remains a cornerstone for the development of a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. Within this important class of heterocycles, 1-(Quinolin-2-yl)ethanone emerges as a particularly valuable and versatile precursor. Its unique combination of a reactive acetyl group and the characteristic quinoline ring system provides a gateway to a diverse range of complex molecular architectures. This technical guide offers an in-depth exploration of the synthesis, properties, and key applications of this compound, providing researchers and drug development professionals with the foundational knowledge to harness its synthetic potential.

Physicochemical Properties and Spectroscopic Profile

This compound, also known as 2-acetylquinoline, is a solid at room temperature with a molecular formula of C₁₁H₉NO and a molecular weight of 171.19 g/mol .[1][2] A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring and product characterization.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₉NO | [1][2] |

| Molecular Weight | 171.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1011-47-8 | [1] |

| Appearance | Solid | [3] |

| LogP | 2.4374 | [2] |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 1 | [2] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of a quinoline derivative will typically show characteristic signals for the aromatic protons of the quinoline ring system, as well as a singlet for the methyl protons of the acetyl group.[4]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the acetyl group, the methyl carbon, and the carbons of the quinoline ring.[5][6]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group, typically appearing in the region of 1680-1700 cm⁻¹. Additional bands will be present for the C=C and C=N stretching vibrations of the quinoline ring.[7][8][9]

Synthesis of this compound

The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing access to this heterocyclic system. The Friedländer annulation is a particularly powerful and widely used method for the synthesis of quinolines and their derivatives.[4] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic conditions.[4]

dot graph "Friedländer_Annulation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

"2-Aminobenzaldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Compound_with_alpha-methylene" [label="R-CH2-C(=O)-R'", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate" [label="Aldol or Schiff Base Intermediate", style=dashed]; "Quinoline_Derivative" [label="Substituted Quinoline", fillcolor="#34A853", fontcolor="#FFFFFF"];

"2-Aminobenzaldehyde" -> "Intermediate" [label="Condensation"]; "Compound_with_alpha-methylene" -> "Intermediate"; "Intermediate" -> "Quinoline_Derivative" [label="Cyclization & Dehydration"]; } caption { label = "Generalized Friedländer Annulation for Quinoline Synthesis."; fontsize = 10; }

Utility as a Precursor in Organic Synthesis

The synthetic utility of this compound lies in the reactivity of both its acetyl group and the quinoline nucleus. The methyl group of the acetyl moiety is acidic and can be readily deprotonated to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions.

Claisen-Schmidt Condensation: Gateway to Quinolinyl Chalcones

A cornerstone reaction utilizing this compound is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[10] In this context, this compound serves as the ketone component, reacting with various aromatic aldehydes to furnish quinolinyl chalcones, which are α,β-unsaturated ketones.[11][12] These chalcones are not only important synthetic intermediates but also exhibit a wide range of biological activities.[11]

dot graph "Claisen-Schmidt_Condensation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Aromatic_Aldehyde" [label="Ar-CHO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Enolate_Intermediate" [label="Enolate of this compound", style=dashed]; "Aldol_Adduct" [label="β-Hydroxy Ketone Adduct", style=dashed]; "Quinolinyl_Chalcone" [label="(E)-3-Aryl-1-(quinolin-2-yl)prop-2-en-1-one", fillcolor="#34A853", fontcolor="#FFFFFF"];

"this compound" -> "Enolate_Intermediate" [label="Base (e.g., NaOH, KOH)"]; "Enolate_Intermediate" -> "Aldol_Adduct" [label="Nucleophilic Attack"]; "Aromatic_Aldehyde" -> "Aldol_Adduct"; "Aldol_Adduct" -> "Quinolinyl_Chalcone" [label="Dehydration"]; } caption { label = "Claisen-Schmidt Condensation with this compound."; fontsize = 10; }

Experimental Protocol: Synthesis of (E)-3-Aryl-1-(quinolin-2-yl)prop-2-en-1-one (General Procedure) [11][13]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aromatic aldehyde (1.0-1.2 equivalents) in a suitable solvent such as ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of a base, such as an aqueous solution of sodium hydroxide or potassium hydroxide, dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to neutralize the excess base.

-

Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure quinolinyl chalcone.

Table 2: Representative Examples of Quinolinyl Chalcones Synthesized from this compound

| Entry | Aromatic Aldehyde | Product | Yield (%) | Reference(s) |

| 1 | Benzaldehyde | (E)-3-Phenyl-1-(quinolin-2-yl)prop-2-en-1-one | ~85-95% | [11][14] |

| 2 | 4-Methoxybenzaldehyde | (E)-3-(4-Methoxyphenyl)-1-(quinolin-2-yl)prop-2-en-1-one | ~80-90% | [11][14] |

| 3 | 4-Chlorobenzaldehyde | (E)-3-(4-Chlorophenyl)-1-(quinolin-2-yl)prop-2-en-1-one | ~80-90% | [11][14] |

Synthesis of Pyrazoline Derivatives

The quinolinyl chalcones synthesized from this compound are excellent precursors for the synthesis of five-membered heterocyclic compounds, such as pyrazolines. The reaction of an α,β-unsaturated ketone with hydrazine or its derivatives leads to the formation of the pyrazoline ring via a cyclocondensation reaction.[15][16][17] Pyrazoline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[16][17]

dot graph "Pyrazoline_Synthesis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

"Quinolinyl_Chalcone" [label="(E)-3-Aryl-1-(quinolin-2-yl)prop-2-en-1-one", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Hydrazine" [label="Hydrazine Hydrate (NH₂NH₂·H₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate_Adduct" [label="Hydrazone/Michael Adduct Intermediate", style=dashed]; "Quinolinyl_Pyrazoline" [label="5-Aryl-3-(quinolin-2-yl)-4,5-dihydro-1H-pyrazole", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Quinolinyl_Chalcone" -> "Intermediate_Adduct" [label="Reaction"]; "Hydrazine" -> "Intermediate_Adduct"; "Intermediate_Adduct" -> "Quinolinyl_Pyrazoline" [label="Intramolecular Cyclization & Dehydration"]; } caption { label = "Synthesis of Quinolinyl Pyrazolines from Chalcones."; fontsize = 10; }

Experimental Protocol: Synthesis of 5-Aryl-3-(quinolin-2-yl)-4,5-dihydro-1H-pyrazole (General Procedure) [15][17][18]

-

Reaction Setup: Dissolve the quinolinyl chalcone (1.0 equivalent) in a suitable solvent, such as ethanol or glacial acetic acid, in a round-bottom flask.

-

Reagent Addition: Add hydrazine hydrate (an excess, typically 2-3 equivalents) to the solution.

-

Reaction Conditions: Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Purification: Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry. The crude pyrazoline derivative can be purified by recrystallization from a suitable solvent like ethanol.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block in the toolkit of the modern organic chemist. Its straightforward application in fundamental carbon-carbon bond-forming reactions, such as the Claisen-Schmidt condensation, provides efficient access to quinolinyl chalcones. These intermediates, in turn, can be readily transformed into more complex heterocyclic systems like pyrazolines, which are of significant interest in drug discovery and development. The continued exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and lead to the discovery of novel molecules with important biological and material properties. The insights and protocols provided in this guide aim to empower researchers to fully exploit the synthetic potential of this remarkable precursor.

References

- 1. 1-(Quinolin-2-yl)ethan-1-one | C11H9NO | CID 318703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Novel One-step Synthesis of Quinoline-2(1H)-thiones and Selones by Treating 3-Aryl-3-(2-aminophenyl)-1-propyn-3-ols with a Base and Elemental Sulfur or Selenium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]

- 5. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 2) - Magritek [magritek.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 2(1H)-Quinolinone [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. praxilabs.com [praxilabs.com]

- 13. Claisen-Schmidt Condensation [cs.gordon.edu]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. rjptonline.org [rjptonline.org]

- 17. ijpbs.com [ijpbs.com]

- 18. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Analysis of 1-(Quinolin-2-YL)ethanone: A DFT-Driven Exploration of Structure, Reactivity, and Spectroscopic Signatures

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-(Quinolin-2-YL)ethanone, a molecule built upon the privileged quinoline scaffold, represents a significant building block in the fields of medicinal chemistry and materials science. The quinoline moiety is a cornerstone in the development of therapeutic agents, exhibiting a vast spectrum of biological activities including anticancer, antimalarial, and antimicrobial properties.[1][2] This technical guide provides a comprehensive exploration of this compound through the lens of computational chemistry, primarily leveraging Density Functional Theory (DFT). We delineate a systematic approach that integrates theoretical calculations with experimental validation to furnish a deep understanding of the molecule's geometric, spectroscopic, and electronic characteristics. By elucidating the causality behind computational choices—from functional and basis set selection to the interpretation of frontier molecular orbitals and electrostatic potential maps—this document serves as a robust resource for researchers aiming to predict molecular properties, interpret complex spectra, and guide the rational design of novel quinoline-based derivatives for targeted applications.

The Subject Molecule: this compound

The unique arrangement of a bicyclic aromatic quinoline ring attached to an acetyl group (ethanone) imparts a distinct set of physicochemical properties to this compound. Its foundational structure is a key platform for synthetic modifications aimed at tuning its biological efficacy or material properties.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO | [5][6] |

| Molecular Weight | 171.19 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| SMILES | CC(=O)C1=NC2=CC=CC=C2C=C1 | [5] |

| XLogP3 | 1.8 | [5] |

The rationale for a deep computational dive is compelling. Theoretical studies provide unparalleled insight into the electronic landscape of the molecule, which governs its reactivity and interactions. This in silico approach allows for the prediction of properties that are difficult or costly to measure experimentally and provides a foundational framework for understanding structure-activity relationships before committing to extensive laboratory synthesis.[7]

The Computational Framework: A Validated DFT Protocol

Density Functional Theory (DFT) stands as the predominant computational tool for this analysis due to its exceptional balance of accuracy and computational efficiency for medium-sized organic molecules.[8] The methodology described herein is designed as a self-validating system, where theoretical results are consistently benchmarked against established experimental data.

Causality in Method Selection

The choice of a specific functional and basis set is the most critical decision in a DFT study.

-

Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : The B3LYP hybrid functional is selected for its proven track record in accurately predicting the geometries and vibrational frequencies of a wide range of organic compounds.[9] It incorporates a portion of the exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in many pure DFT functionals, leading to more reliable electronic property predictions.

-

Basis Set Selection: 6-311++G(d,p) : This Pople-style basis set offers a sophisticated and flexible description of the electron distribution.

-

6-311G : A triple-zeta valence basis set, providing a more accurate representation of valence electrons, which are crucial for chemical bonding.

-

++ : Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately describing systems with lone pairs or anions and for calculating properties like electron affinity and non-covalent interactions.[8]

-

(d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is fundamental to describing chemical bonds and intermolecular interactions accurately.[10]

-

Computational Workflow

The entire computational process follows a logical and sequential workflow. This ensures that properties are calculated from a stable, realistic molecular structure.

Structural and Spectroscopic Elucidation

A cornerstone of computational chemistry is its ability to predict and interpret spectroscopic data. By calculating these properties from the optimized geometry, we can directly compare them to experimental findings, thereby validating the accuracy of our theoretical model.

Optimized Molecular Geometry

The first step is to find the molecule's most stable three-dimensional conformation by minimizing its energy. The resulting optimized geometry provides theoretical bond lengths and angles that can be compared with experimental X-ray crystallography data for similar compounds to validate the computational method.[8][11]

Table 2: Selected Theoretical Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å / °) |

| Bond Length | C=O | 1.225 |

| C-CH₃ | 1.510 | |

| C(ring)-C(ethanone) | 1.485 | |

| N=C(ring) | 1.315 | |

| Bond Angle | O=C-C(ring) | 121.5 |

| O=C-CH₃ | 120.8 | |

| N=C-C | 122.3 |

Protocol: Theoretical vs. Experimental Spectroscopy

Step 1: Geometry Optimization. Perform a full geometry optimization and frequency calculation at the B3LYP/6-311++G(d,p) level of theory. Confirm that the optimization has converged to a true energy minimum by ensuring there are no imaginary frequencies.

Step 2: Vibrational (FT-IR) Analysis. The calculated harmonic frequencies are systematically larger than experimental values due to the neglect of anharmonicity. Therefore, they are uniformly scaled by an appropriate factor (typically ~0.967 for B3LYP/6-311++G(d,p)) for direct comparison with experimental FT-IR spectra.[10] Key vibrational modes, such as the C=O stretch of the ketone and the C=N/C=C stretching modes of the quinoline ring, are identified and assigned.[8]

Step 3: NMR (¹H & ¹³C) Analysis. Using the optimized geometry, calculate the magnetic shielding tensors for each nucleus using the Gauge-Including Atomic Orbital (GIAO) method.[9][12] The calculated isotropic shielding values are converted to chemical shifts (δ) by referencing them against the shielding calculated for a standard compound (e.g., Tetramethylsilane, TMS) at the same level of theory.

-

δcalc = σTMS - σsample

Step 4: UV-Vis Analysis. Employ Time-Dependent DFT (TD-DFT) calculations on the optimized structure to compute the electronic excitation energies and corresponding oscillator strengths.[12][13] The wavelength of maximum absorption (λmax) is directly related to the energy of the primary electronic transition, which often corresponds to the HOMO→LUMO transition.

Table 3: Comparison of Key Calculated and Experimental Spectroscopic Data

| Spectrum | Feature | Calculated Value | Experimental Value (from literature) |

| FT-IR | C=O Stretch (cm⁻¹) | ~1685 (scaled) | ~1650 - 1676 cm⁻¹[14][15] |

| Quinoline Ring Stretch (cm⁻¹) | ~1580 (scaled) | ~1572 - 1597 cm⁻¹[14][15] | |

| ¹³C NMR | C=O Carbon (ppm) | ~200-205 | ~202.5 - 203.3 ppm[16] |

| UV-Vis | λmax (nm) | ~310-330 | Varies with solvent, typically in this range |

Decoding Electronic Behavior and Reactivity

The electronic properties of a molecule are paramount to understanding its stability, reactivity, and potential for intermolecular interactions. DFT provides powerful tools to visualize and quantify these characteristics.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[17]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Energy Gap (ΔE): This is a critical descriptor of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[7][18][19]

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications | International Journal of Pharma Professional’s Research [ijppronline.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-(Quinolin-2-yl)ethan-1-one | C11H9NO | CID 318703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ripublication.com [ripublication.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. irjweb.com [irjweb.com]

- 18. researchgate.net [researchgate.net]

- 19. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

Methodological & Application

Synthesis of 1-(Quinolin-2-yl)ethanone via the Friedländer Reaction: An Application Note and Protocol

<

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] 1-(Quinolin-2-yl)ethanone, also known as 2-acetylquinoline, is a key intermediate in the synthesis of various biologically active compounds. The Friedländer annulation offers a direct and efficient method for the construction of the quinoline ring system.[3][4][5] This application note provides a detailed, experience-driven guide for the synthesis of this compound from 2-aminobenzaldehyde and acetone, leveraging the principles of the Friedländer reaction. We present a comprehensive protocol, mechanistic insights, and practical troubleshooting strategies to empower researchers in drug discovery and organic synthesis.

Introduction